molecular formula C12H12N2O3 B12074264 Ethyl 3-(imidazo[1,2-a]pyridin-6-yl)-3-oxopropanoate

Ethyl 3-(imidazo[1,2-a]pyridin-6-yl)-3-oxopropanoate

Cat. No.: B12074264
M. Wt: 232.23 g/mol
InChI Key: CVBOKALHQVPXFU-UHFFFAOYSA-N
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Description

Ethyl 3-(imidazo[1,2-a]pyridin-6-yl)-3-oxopropanoate is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted at the 6-position with a 3-oxopropanoate ethyl ester group. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry due to its versatility in interacting with biological targets such as kinases, receptors, and enzymes . The 3-oxopropanoate moiety introduces a polar, hydrogen-bond-capable functional group, which may enhance solubility and influence metabolic stability compared to simpler esters.

Properties

Molecular Formula

C12H12N2O3

Molecular Weight

232.23 g/mol

IUPAC Name

ethyl 3-imidazo[1,2-a]pyridin-6-yl-3-oxopropanoate

InChI

InChI=1S/C12H12N2O3/c1-2-17-12(16)7-10(15)9-3-4-11-13-5-6-14(11)8-9/h3-6,8H,2,7H2,1H3

InChI Key

CVBOKALHQVPXFU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)C1=CN2C=CN=C2C=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(imidazo[1,2-a]pyridin-6-yl)-3-oxopropanoate typically involves the condensation of 2-aminopyridine with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the imidazo[1,2-a]pyridine ring system .

Industrial Production Methods

Industrial production methods for this compound often employ similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent-free and catalyst-free methods have also been explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(imidazo[1,2-a]pyridin-6-yl)-3-oxopropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, alcohols, and various substituted derivatives of the imidazo[1,2-a]pyridine ring .

Scientific Research Applications

Ethyl 3-(imidazo[1,2-a]pyridin-6-yl)-3-oxopropanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-(imidazo[1,2-a]pyridin-6-yl)-3-oxopropanoate involves its interaction with specific molecular targets. The imidazo[1,2-a]pyridine core can bind to enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding, π-π stacking, and hydrophobic interactions, leading to the inhibition or activation of the target .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Ethyl 3-(imidazo[1,2-a]pyridin-6-yl)-3-oxopropanoate with structurally or functionally related compounds from the evidence:

Compound Name/ID Core Structure Key Substituents/Modifications Synthesis Highlights Pharmacological Notes
This compound Imidazo[1,2-a]pyridine 3-Oxopropanoate ethyl ester at position 6 Likely involves condensation of aminopyridine with ethyl 3-oxopropanoate derivatives (inferred from ) Potential CAR agonist activity (structurally inferred from )
I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) Benzoate ester + pyridazine Pyridazin-3-yl phenethylamino linkage Phenethylamino coupling to benzoate core Structural similarity to kinase inhibitors (e.g., pyridazine-based ligands)
Ethyl 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine-3-carboxylate Imidazo[1,2-a]pyridine 4-Chlorophenyl at position 2, carboxylate at 3 CBr4-mediated cyclization with aminopyridine Confirmed CAR agonist activity (IC50: <1 μM)
Cpd S4 (1-(3-(2-(4-chlorophenyl)imidazo[1,2-a]pyridin-6-yl)phenyl)-N-pyrrolidine) Imidazo[1,2-a]pyridine + benzyl 4-Chlorophenyl, benzyl-pyrrolidine linkage Methanesulfonate displacement with pyrrolidine in DMF Early safety pharmacology data (CNS target inferred)
1000155-11-2 (Diethyl-{3-[3-(3-methoxy-phenyl)-imidazo[1,2-b]pyridazin-6-yloxy]-propyl}-amine) Imidazo[1,2-b]pyridazine 3-Methoxyphenyl, propylamine side chain Ether linkage via propylamine Unspecified activity; imidazo[1,2-b]pyridazines often target kinases

Structural and Functional Analysis:

  • Core Heterocycle Differences :

    • The target compound’s imidazo[1,2-a]pyridine core distinguishes it from pyridazine (I-6230 ) or imidazo[1,2-b]pyridazine (1000155-11-2 ) derivatives. These variations alter electron distribution and binding pocket compatibility.
    • Substitution at position 6 (target compound) vs. position 3 (Ethyl 2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-carboxylate ) impacts spatial orientation in receptor interactions.
  • Chlorophenyl groups (e.g., ) enhance lipophilicity and may improve membrane permeability compared to the oxopropanoate group.
  • Synthetic Routes: The target compound’s synthesis likely parallels methods in , using aminopyridine and ethyl 3-oxopropanoate derivatives with cyclization agents (e.g., CBr4). In contrast, I-6230 and 1000155-11-2 rely on coupling reactions (e.g., phenethylamino or propylamine linkages).
  • Pharmacological Implications: CAR agonist activity in correlates with the imidazo[1,2-a]pyridine scaffold, but substituent position (6 vs. 3) and functional groups (oxopropanoate vs. chlorophenyl) may modulate potency or selectivity.

Biological Activity

Ethyl 3-(imidazo[1,2-a]pyridin-6-yl)-3-oxopropanoate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

  • Molecular Formula : C12H12N2O3
  • Molecular Weight : 232.24 g/mol
  • CAS Number : 2340294-41-7
  • MDL Number : MFCD31916199

Biological Activity Overview

This compound has been studied for various biological activities, including antimicrobial and antitumor properties. The imidazo[1,2-a]pyridine scaffold is known for its diverse pharmacological effects, making this compound a candidate for further exploration.

Antimicrobial Activity

Research indicates that compounds within the imidazo[1,2-a]pyridine class exhibit notable antimicrobial properties. For instance, a study on related compounds demonstrated effective inhibition against Mycobacterium tuberculosis strains, including multidrug-resistant variants. The minimum inhibitory concentrations (MICs) for these compounds ranged from 0.025 to 0.054 μg/mL against the drug-susceptible H37Rv strain and similar efficacy against resistant strains .

Table 1: Antimicrobial Efficacy of Related Compounds

CompoundMIC (μg/mL)MDR-MTB 11168MDR-MTB 9160
Compound 10a0.0300.047
Compound 10b0.0360.050
Compound 10j0.0360.051
INH>40>40

Antitumor Activity

Imidazo[1,2-a]pyridines have also shown promise in cancer research. This compound's structural characteristics suggest potential interactions with biological targets involved in tumor growth and proliferation. Preliminary studies indicate that derivatives of this compound may inhibit cancer cell lines effectively, although specific data on this compound is limited.

Case Studies and Research Findings

In a recent study focusing on the synthesis and evaluation of imidazo[1,2-a]pyridine derivatives, several compounds were identified with promising biological profiles. Notably, the pharmacokinetic properties were assessed in animal models, indicating good tolerance at various dosages .

Table 2: Acute Toxicity Study of Selected Compounds

CompoundDose (mg/kg)Survival (i.v., mice)Survival (p.o., rats)
Compound 10a505/55/5
Compound 10j1005/55/5

These findings suggest that while the compound exhibits low toxicity at effective doses, further studies are necessary to elucidate its full therapeutic potential.

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